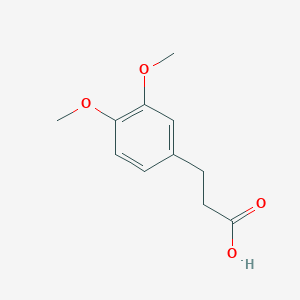

3-(3,4-Dimethoxyphenyl)propionic acid

概要

説明

3,4-ジメトキシヒドロケイ皮酸は、3-(3,4-ジメトキシフェニル)プロパン酸としても知られており、分子式C11H14O4を持つ有機化合物です。これはケイ皮酸の誘導体であり、ベンゼン環に2つのメトキシ基が付加されていることを特徴としています。この化合物は、科学研究や産業における様々な用途を持つため注目されています。

準備方法

合成経路と反応条件

3,4-ジメトキシヒドロケイ皮酸は、いくつかの方法で合成することができます。一般的な合成経路の1つは、ギ酸とトリエチルアミン存在下で、ベラトラルデヒドとメルドラム酸を反応させる方法です。 反応混合物をベンゼン中で数時間還流した後、酸性化し、抽出することで目的の生成物を得ることができます .

工業生産方法

3,4-ジメトキシヒドロケイ皮酸の工業生産方法は、通常は同様の合成経路を用いますが、より大規模な生産のために最適化されています。連続フロー反応器や自動化システムを使用することで、合成プロセスの効率と収率を高めることができます。

化学反応の分析

反応の種類

3,4-ジメトキシヒドロケイ皮酸は、以下を含む様々な化学反応を起こします。

酸化: 対応するカルボン酸またはアルデヒドを生成するために酸化することができます。

還元: 還元反応によって、アルコールまたはアルカンに変換することができます。

置換: 適切な条件下では、メトキシ基を他の官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: 置換反応には、酸性または塩基性条件下でハロゲンや求核剤などの試薬が関与する可能性があります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される一方で、還元によりアルコールが生成される可能性があります。

科学研究における用途

3,4-ジメトキシヒドロケイ皮酸は、科学研究において幅広い用途を持っています。

化学: 有機合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されています.

生物学: この化合物は、抗菌作用や抗酸化作用を含む潜在的な生物活性について研究されています.

医学: 特定の疾患の治療における潜在的な治療効果について研究が進められています。

科学的研究の応用

Anticancer Activity

Research has demonstrated that 3-(3,4-dimethoxyphenyl)propionic acid exhibits anticancer properties. A study investigated its potential as an inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. The compound was found to disrupt cellular integrity and glucose metabolism in cancer cells, indicating its potential as a therapeutic agent against various cancers .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Its ability to modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation .

Neuroprotective Properties

Recent studies have suggested that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

作用機序

3,4-ジメトキシヒドロケイ皮酸の作用機序には、特定の分子標的や経路との相互作用が関与しています。 たとえば、金属イオンと錯体を形成することができ、これがその生物活性を左右する可能性があります . 具体的な経路と標的は、その使用の特定の用途や文脈によって異なります。

類似化合物との比較

類似化合物

- 3,4-ジメトキシケイ皮酸

- 3,5-ジメトキシケイ皮酸

- 3,4-ジメトキシフェニルプロピオン酸

独自性

3,4-ジメトキシヒドロケイ皮酸は、ベンゼン環における特定の置換パターンによって独特であり、これは明確な化学的および生物学的特性をもたらします。 類似の化合物と比較して、反応性や生物活性が異なる可能性があり、特定の用途に役立ちます .

生物活性

3-(3,4-Dimethoxyphenyl)propionic acid, also known by its CAS number 2107-70-2, is a compound notable for its biological activities, particularly in the context of erythropoiesis and potential therapeutic applications in treating hemoglobinopathies. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 210.227 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 96-97 °C

- Boiling Point : 344.2 ± 27.0 °C at 760 mmHg

- Flash Point : 132.0 ± 17.2 °C

Research indicates that this compound functions primarily as an orally active short-chain fatty acid (SCFA). Its biological activity includes:

- Stimulation of Erythropoiesis : The compound has been shown to stimulate γ-globin gene expression, which is critical for fetal hemoglobin production. This effect is particularly beneficial in conditions such as β-hemoglobinopathies and other forms of anemia .

- In Vivo Efficacy : Studies have demonstrated that doses ranging from 50 to 200 mg/kg can achieve significant plasma concentrations, suggesting effective bioavailability and potential therapeutic applications in clinical settings .

Case Studies and Experimental Evidence

- Erythropoietic Activity :

- Pharmacokinetics :

- Anti-inflammatory Properties :

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity 3-(3,4-Dimethoxyphenyl)propionic acid?

The compound can be synthesized via catalytic hydrogenation of unsaturated precursors. For example, palladium-on-charcoal (Pd/C) is commonly used to reduce α,β-unsaturated acids under H₂ gas, yielding the saturated propionic acid derivative. Post-synthesis purification involves silica gel chromatography (eluent: diethyl ether/chloroform) to isolate crystalline forms, achieving >98% purity (melting point: 98–101°C) . Key steps include:

- Quality control : Neutralization titration and solubility tests in methanol to detect impurities.

- Crystallization : Slow evaporation from chloroform yields needle-like crystals suitable for X-ray diffraction analysis .

Q. How can researchers characterize the thermodynamic stability of this compound?

Thermodynamic properties such as enthalpy of sublimation (ΔsubH) and fusion (ΔfusH) are critical for stability assessments. Data from differential scanning calorimetry (DSC) and mass-loss Knudsen effusion methods include:

| Property | Value | Method | Reference |

|---|---|---|---|

| ΔsubH (sublimation) | 140.3 ± 0.8 kJ/mol | Knudsen | |

| ΔfusH (fusion) | 32.38 kJ/mol | DSC | |

| Melting Point | 98–101°C | DSC |

These values inform storage conditions (room temperature, desiccated) and compatibility with high-temperature reactions .

Advanced Research Questions

Q. What structural features govern its biological activity as a PDE4 and TNF-α inhibitor?

The compound’s planar aromatic ring and extended propionic acid side chain enable interactions with enzyme active sites. Key structural insights:

- Conformational analysis : The trans-configuration of the propionic acid chain (C6–C7–C8–C9 torsion angle: -172.25°) promotes dimerization via O–H···O hydrogen bonds, stabilizing its bioactive form .

- Methoxy positioning : 3,4-Dimethoxy groups enhance lipid solubility and receptor binding affinity, as shown in PDE4 inhibition assays (IC₅₀ values in nanomolar range) .

Q. How do conflicting metabolic pathways in different organisms impact its pharmacological applications?

- Bacterial metabolism : E. coli hydroxylates the phenyl ring to form 3-(2,3-dihydroxyphenyl)propionic acid, altering bioavailability .

- Mammalian systems : The compound suppresses ER stress-induced apoptosis in neuronal cells (e.g., in Alzheimer’s models) but may exhibit cytotoxicity at high concentrations due to reactive metabolite formation .

Resolution strategy : Use isotopically labeled analogs (e.g., ¹³C-tracers) to track metabolic fates across species .

Q. What advanced analytical techniques resolve its polymorphic forms?

- X-ray crystallography : Resolves dimeric R₂²(8) hydrogen-bonded motifs and molecular packing along the b-axis .

- Solid-state NMR : Differentiates crystalline vs. amorphous phases by analyzing ¹³C chemical shifts of methoxy and carboxyl groups.

- FT-IR spectroscopy : Identifies hydrogen-bonding patterns (broad O–H stretch at 3500–2500 cm⁻¹) and confirms purity .

Q. Methodological Guidance

Q. How to design dose-response experiments for evaluating its neuroprotective effects?

- In vitro models : Use primary cortical neurons exposed to ER stress inducers (e.g., tunicamycin).

- Dosing range : 10–100 μM, based on IC₅₀ values for caspase-3 inhibition .

- Endpoints : Measure apoptosis markers (e.g., Bcl-2/Bax ratio) via Western blot and mitochondrial membrane potential via JC-1 staining .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Standardization : Pre-screen batches via HPLC (C18 column, acetonitrile/water mobile phase) to ensure >98% purity.

- Positive controls : Co-test with known PDE4 inhibitors (e.g., rolipram) to validate assay sensitivity .

Q. Data Contradictions and Resolution

Q. Why do studies report conflicting cytotoxicity profiles in cancer vs. normal cells?

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKQWQTBCTDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175294 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-70-2 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-dimethoxyphenyl)propanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2107-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dimethoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XO32ZSP1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。